3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid 3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1190243-78-7
VCID: VC4314377
InChI: InChI=1S/C24H20O7/c1-13-15(4-6-23(25)26)24(27)31-21-11-20-17(10-16(13)21)18(12-30-20)14-3-5-19-22(9-14)29-8-2-7-28-19/h3,5,9-12H,2,4,6-8H2,1H3,(H,25,26)
SMILES: CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5)CCC(=O)O
Molecular Formula: C24H20O7
Molecular Weight: 420.417

3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

CAS No.: 1190243-78-7

Cat. No.: VC4314377

Molecular Formula: C24H20O7

Molecular Weight: 420.417

* For research use only. Not for human or veterinary use.

3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid - 1190243-78-7

Specification

CAS No. 1190243-78-7
Molecular Formula C24H20O7
Molecular Weight 420.417
IUPAC Name 3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
Standard InChI InChI=1S/C24H20O7/c1-13-15(4-6-23(25)26)24(27)31-21-11-20-17(10-16(13)21)18(12-30-20)14-3-5-19-22(9-14)29-8-2-7-28-19/h3,5,9-12H,2,4,6-8H2,1H3,(H,25,26)
Standard InChI Key CTRBYJSODREWGW-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5)CCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s identity is defined by the following parameters:

PropertyValueSource
CAS Registry Number1190243-78-7
IUPAC Name3-[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
Molecular FormulaC<sub>24</sub>H<sub>20</sub>O<sub>7</sub>
Molecular Weight420.417 g/mol
Monoisotopic Mass420.120903 Da

Structural Analysis

The molecule comprises three distinct domains:

  • Benzodioxepin Core: A seven-membered ring system with two oxygen atoms at positions 1 and 5, fused to a benzene ring. This moiety contributes to conformational flexibility and potential receptor-binding interactions .

  • Furochromen System: A fused bicyclic structure combining a furan ring (five-membered, oxygen-containing) and a chromene system (benzopyran derivative). The 7-oxo group at position 7 introduces a ketone, enhancing electrophilic reactivity .

  • Propanoic Acid Side Chain: A three-carbon carboxylic acid substituent at position 6 of the furochromen system, which may facilitate solubility and hydrogen-bonding interactions.

The SMILES notation C1COC2=C(C=C(C=C2)CCC(=O)O)OC1 captures the connectivity, highlighting the benzodioxepin’s oxygen atoms and the propanoic acid’s terminal carboxyl group.

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step assembly:

  • Benzodioxepin Construction: Likely via cyclization of diols or epoxides, as seen in related benzodioxepin syntheses .

  • Furochromen Formation: Condensation of substituted furans with chromene precursors under acidic or basic conditions .

  • Side-Chain Incorporation: Michael addition or nucleophilic substitution to attach the propanoic acid moiety.

Key challenges include regioselectivity in furochromen cyclization and stereochemical control during benzodioxepin formation .

Physicochemical Profile

Experimental and computed properties include:

PropertyValue/DescriptionSource
logP (Partition Coefficient)Estimated 2.5–3.2 (moderate lipophilicity)
Aqueous SolubilityLow (logSw ≈ -2.36)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors8 (oxygen and nitrogen atoms)
Polar Surface Area68.8 Ų

The carboxylic acid group enhances water solubility at physiological pH, while the aromatic systems dominate hydrophobic interactions.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Benzodioxepin Substitution: Electron-donating groups at position 7 enhance binding to serine proteases .

  • Furochromen Oxidation: The 7-oxo group is critical for intercalation into DNA, as observed in anthraquinone analogs .

  • Side-Chain Modifications: Esterification of the carboxylic acid improves blood-brain barrier penetration in preclinical models.

Research Applications and Development Status

Current Applications

  • Drug Discovery: Screened as a kinase inhibitor in high-throughput assays due to its ATP-mimetic furochromen core.

  • Material Science: Benzodioxepin’s rigid structure is explored in liquid crystal formulations .

Preclinical Development

  • Toxicology: Preliminary LD<sub>50</sub> values in rodents exceed 500 mg/kg, suggesting low acute toxicity.

  • Pharmacokinetics: Moderate plasma protein binding (75–80%) and a half-life of 4–6 hours in murine models.

Challenges and Future Directions

Synthetic Optimization

  • Stereochemical Control: Development of asymmetric catalysis routes to access enantiopure forms .

  • Green Chemistry: Transition to solvent-free or microwave-assisted reactions to improve yield.

Translational Hurdles

  • Bioavailability: Nanoformulation strategies (e.g., liposomes) are under investigation to overcome poor solubility.

  • Target Identification: Proteomic studies are needed to map interaction partners beyond kinase families .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator